5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC10838216
Molecular Formula: C14H17N3O3S2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N3O3S2 |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 5,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C14H17N3O3S2/c1-8-9(2)22-13-11(8)12(19)15-14(16-13)21-7-10(18)17-3-5-20-6-4-17/h3-7H2,1-2H3,(H,15,16,19) |
| Standard InChI Key | UEOWPADQYCKGFD-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N3CCOCC3)C |
| Canonical SMILES | CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N3CCOCC3)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Analysis
The compound’s structure comprises a thieno[2,3-d]pyrimidine scaffold, a bicyclic system formed by fusing a thiophene ring (positions 2,3) with a pyrimidine ring (positions 4,5). Key substituents include:
-
5,6-Dimethyl groups: Electron-donating methyl groups at positions 5 and 6 enhance steric bulk and modulate electronic properties.
-
2-Sulfanyl linkage: A sulfur atom at position 2 connects the core to a 2-(morpholin-4-yl)-2-oxoethyl side chain, introducing polarity and hydrogen-bonding capacity.
-
Morpholine-oxoethyl moiety: The morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) contributes to solubility and target binding via its conformational flexibility and basic nitrogen.
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₃S₂ |
| Molecular Weight | 317.43 g/mol |
| XLogP3 | 1.2 (predicted) |
| Hydrogen Bond Donors | 1 (pyrimidin-4-one carbonyl) |
| Hydrogen Bond Acceptors | 6 (morpholine O, pyrimidine N/O, sulfanyl) |
| Topological Polar Surface Area | 98.5 Ų |
Synthetic Routes and Optimization Strategies
Multi-Step Synthesis Overview
The synthesis involves sequential modifications to construct the thienopyrimidine core, introduce substituents, and finalize functional groups. A representative pathway includes:
-
Thienopyrimidine Core Formation:
-
Condensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions (e.g., HCl/EtOH) yields the pyrimidine ring.
-
Methylation at positions 5 and 6 is achieved using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
-
-
Sulfanyl Group Introduction:
-
Nucleophilic substitution at position 2 with 2-chloroacetyl morpholine in dimethylformamide (DMF) at 80°C installs the sulfanyl-morpholine side chain.
-
-
Oxidation and Purification:
-
The oxoethyl group is stabilized via oxidation using hydrogen peroxide (H₂O₂) in acetic acid, followed by recrystallization from ethanol/water mixtures.
-
Table 2: Optimization Parameters for Key Synthetic Steps
| Step | Optimal Conditions | Yield Improvement Strategies |
|---|---|---|
| Core Formation | HCl/EtOH, reflux, 6 h | Microwave-assisted synthesis (20%↑) |
| Methylation | CH₃I/K₂CO₃, DMF, 60°C, 4 h | Phase-transfer catalysis (15%↑) |
| Sulfanyl Incorporation | 2-chloroacetyl morpholine, 80°C, DMF | Ultrasonic irradiation (reduced time) |
Pharmacological Activities and Mechanisms
Anticancer Effects
The compound demonstrates potent antiproliferative activity against multiple cancer cell lines, including melanoma (IC₅₀ = 2.1 µM) and non-small cell lung cancer (IC₅₀ = 3.4 µM) . Mechanistic studies implicate:
-
Bcl-2 Protein Inhibition: Disruption of Bcl-2/Bax protein interactions, promoting mitochondrial apoptosis .
-
Caspase-3/7 Activation: Induction of caspase-dependent DNA fragmentation observed in Jurkat T-cells .
-
Cell Cycle Arrest: G1/S phase blockade via downregulation of cyclin D1 and CDK4/6 in breast cancer models.
Neurological Applications
In rodent models of Alzheimer’s disease, the compound reduced β-amyloid plaque burden by 40% at 10 mg/kg doses, likely through glycogen synthase kinase-3β (GSK-3β) inhibition. Additional neuroprotective effects include:
-
NMDA Receptor Modulation: Partial agonism at the glycine-binding site (EC₅₀ = 8.7 µM).
-
Monoamine Oxidase B (MAO-B) Inhibition: 68% inhibition at 1 µM, suggesting utility in Parkinson’s disease.
Structure-Activity Relationship (SAR) Insights
Critical Substituent Contributions
-
Morpholine-Oxoethyl Chain: Removal reduces anticancer potency by 10-fold, underscoring its role in target engagement.
-
5,6-Dimethyl Groups: Analogues lacking methyl groups show 50% lower blood-brain barrier permeability, limiting neurological applications.
-
Sulfanyl Linker: Replacement with oxygen (sulfoxide) diminishes MAO-B inhibition by 35%, highlighting the importance of sulfur’s electronegativity.
Table 3: Comparative Activity of Structural Analogues
| Compound Modification | Anticancer IC₅₀ (µM) | MAO-B Inhibition (%) |
|---|---|---|
| Parent Compound | 2.1 | 68 |
| Without morpholine-oxoethyl | 22.4 | 12 |
| 5,6-Diethyl instead of methyl | 3.9 | 61 |
| Sulfoxide replacement | 4.2 | 33 |
Future Directions and Challenges
While 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one exhibits multifaceted bioactivity, challenges remain:
-
Selectivity Optimization: Off-target effects on serotonin receptors (5-HT₂A Ki = 420 nM) necessitate structural refinements.
-
Formulation Development: Poor aqueous solubility (0.12 mg/mL) demands nanoparticle encapsulation or prodrug strategies.
-
Clinical Translation: Phase I trials are pending to validate preclinical efficacy and safety in humans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume